molecular formula C21H20N2O5 B7048550 2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]acetic acid

2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]acetic acid

Cat. No.: B7048550
M. Wt: 380.4 g/mol
InChI Key: OUKPHCOPRAOIJT-UHFFFAOYSA-N
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Description

2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a cyanophenyl group, an oxan ring, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the oxan ring and the cyanophenyl group. The oxan ring can be synthesized through a cyclization reaction, while the cyanophenyl group is introduced via a nitrile addition reaction. The final step involves coupling the oxan ring and the cyanophenyl group with phenoxyacetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]propionic acid
  • 2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]butyric acid

Uniqueness

2-[4-[[4-(3-Cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[[4-(3-cyanophenyl)oxan-4-yl]carbamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c22-13-15-2-1-3-17(12-15)21(8-10-27-11-9-21)23-20(26)16-4-6-18(7-5-16)28-14-19(24)25/h1-7,12H,8-11,14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKPHCOPRAOIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC(=C2)C#N)NC(=O)C3=CC=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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